1-Bromo-3-fluoro-4-iodo-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-fluoro-4-iodo-2-nitrobenzene is an aromatic compound with the molecular formula C6H2BrFINO2 It is a derivative of benzene, substituted with bromine, fluorine, iodine, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Sequential introduction of bromine, fluorine, and iodine substituents through halogenation reactions.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the existing substituents influence the position and rate of new substitutions.
Nucleophilic Aromatic Substitution: The nitro group can activate the aromatic ring towards nucleophilic attack, leading to substitution reactions with nucleophiles.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, iodine monochloride, and catalysts such as iron(III) bromide.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide.
Reduction: Reducing agents like tin(II) chloride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Depending on the substituent introduced, products can include various halogenated or nitro-substituted benzenes.
Reduction Products: The primary product is the corresponding amine derivative.
Scientific Research Applications
1-Bromo-3-fluoro-4-iodo-2-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene in chemical reactions involves:
Electrophilic Aromatic Substitution: The electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate.
Nucleophilic Aromatic Substitution: The nucleophile attacks the aromatic ring, forming a negatively charged intermediate, which then loses a leaving group to form the substitution product.
Comparison with Similar Compounds
- 1-Bromo-4-nitrobenzene
- 4-Bromo-1-fluoro-2-nitrobenzene
- 2-Bromo-1-fluoro-4-nitrobenzene
Comparison: 1-Bromo-3-fluoro-4-iodo-2-nitrobenzene is unique due to the presence of three different halogens and a nitro group on the benzene ring. This combination of substituents can significantly influence its reactivity and the types of reactions it can undergo compared to similar compounds with fewer or different substituents .
Properties
IUPAC Name |
1-bromo-3-fluoro-4-iodo-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFINO2/c7-3-1-2-4(9)5(8)6(3)10(11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLSEYXNKDAIPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)[N+](=O)[O-])F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.